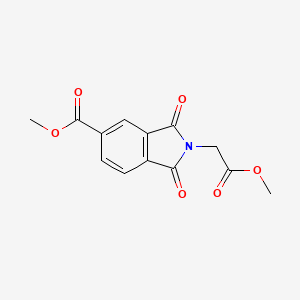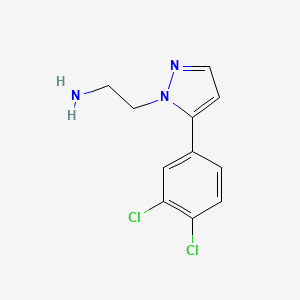
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that features a pyrazole ring substituted with a 3,4-dichlorophenyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the ethanamine side chain. One common method includes the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then reacted with bromoethanamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenethylamine: Similar structure but lacks the pyrazole ring.
2-(3,4-Dichlorophenyl)ethanamine: Similar structure but lacks the pyrazole ring.
5-(3,4-Dichlorophenyl)-1H-pyrazole: Similar structure but lacks the ethanamine side chain.
Uniqueness
2-(5-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of the pyrazole ring and the ethanamine side chain, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C11H11Cl2N3 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2-[5-(3,4-dichlorophenyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C11H11Cl2N3/c12-9-2-1-8(7-10(9)13)11-3-5-15-16(11)6-4-14/h1-3,5,7H,4,6,14H2 |
InChI Key |
IEZFJHSNDSKYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2CCN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


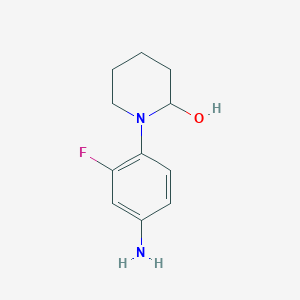

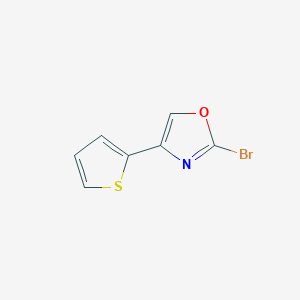
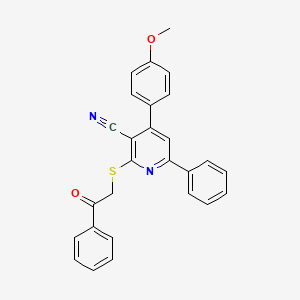
![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

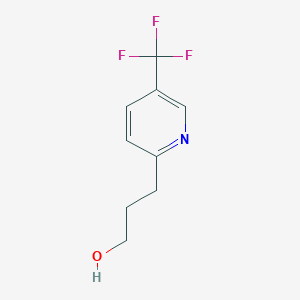
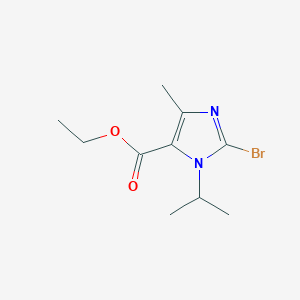
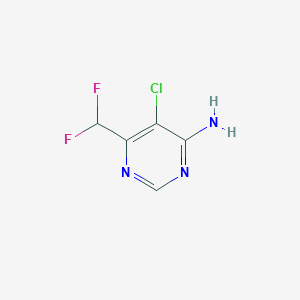
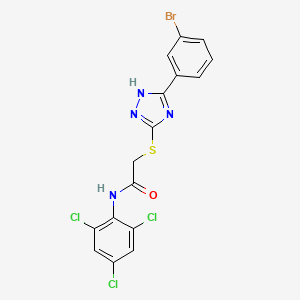
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
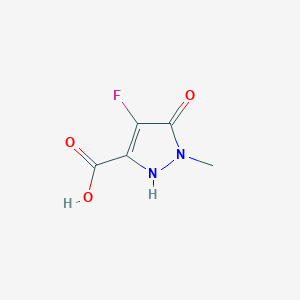
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
